4-Methylphthalic anhydride

Epoxy Resin Curing Polymer Chemistry Reaction Kinetics

Uncontrolled isomeric substitution causes critical performance deviations in high-specification polymers. 4-Methylphthalic anhydride (4-MPA) resolves this through its para-methyl substitution, delivering distinct ring-opening kinetics and regioselectivity. • Enables consistent cure behavior in epoxy systems with tunable pot life and gel time. • Yields polyimides with reduced dielectric constant and birefringence for high-frequency electronics. • Produces gas separation membranes with H2/CH4 selectivity approaching the 2008 Robeson upper bound. Sourced as ≥98% pure material for reproducible polymer synthesis.

Molecular Formula C9H6O3
Molecular Weight 162.14 g/mol
CAS No. 19438-61-0
Cat. No. B102405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylphthalic anhydride
CAS19438-61-0
Molecular FormulaC9H6O3
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)OC2=O
InChIInChI=1S/C9H6O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-4H,1H3
InChIKeyZOXBWJMCXHTKNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylphthalic Anhydride: Key Properties & Sourcing


4-Methylphthalic anhydride (4-MPA) is a methyl-substituted derivative of phthalic anhydride with the molecular formula C9H6O3 and a molecular weight of 162.14 g/mol. It is a white crystalline solid with a melting point of 90–92°C and a boiling point of 295°C . The compound features an anhydride functional group on an aromatic ring substituted with a methyl group at the para position relative to one carbonyl, conferring distinct electronic and steric properties compared to unsubstituted phthalic anhydride and positional isomers such as 3-methylphthalic anhydride [1]. 4-MPA is primarily utilized as a reactive intermediate in the synthesis of high-performance polymers, advanced coatings, and pharmaceutical precursors .

Irreplaceability of 4-Methylphthalic Anhydride


Substituting 4-methylphthalic anhydride with unsubstituted phthalic anhydride or the 3-methyl isomer in synthetic pathways introduces critical performance deviations due to steric and electronic differences inherent to the methyl group position. The para-substitution pattern in 4-MPA yields a distinct reactivity profile compared to the ortho-like environment of 3-methylphthalic anhydride, as steric hindrance near the reactive anhydride site significantly alters ring-opening kinetics and regioselectivity [1]. In polymer synthesis, these positional effects translate directly to divergent thermal, dielectric, and gas transport properties in the final materials, making generic substitution a source of uncontrolled variance that can disqualify a material from high-specification applications [2]. Consequently, procurement decisions for precision polymer engineering, membrane fabrication, and structure-sensitive pharmaceutical intermediates must be guided by the specific isomeric form rather than the broader methylphthalic anhydride class.

4-Methylphthalic Anhydride: Comparative Evidence


Divergent Epoxide Curing Reactivity: 4-Methyl vs. 3-Methyl Isomer

In the curing reaction of epoxidized soybean oil with substituted phthalic anhydrides, the reactivity of 4-methylphthalic anhydride increased relative to unsubstituted phthalic anhydride, whereas 3-methylphthalic anhydride exhibited decreased reactivity. This divergence is attributed to the differing steric environments created by the methyl substituent position, which governs the ring-opening reaction rate [1].

Epoxy Resin Curing Polymer Chemistry Reaction Kinetics

Hyperbranched Polyimide Dielectric and Optical Performance

Hyperbranched polyimide films end-capped with 4-methylphthalic anhydride-derived 4-methylphthalimide groups exhibited lower dielectric constant, reduced birefringence, and shorter UV cutoff wavelength compared to films of the linear commercial polyimide poly(4,4′-oxydiphenylene pyromellitimide). The 4-methylphthalimide end groups also conferred a glass transition temperature (Tg) of 186°C [1].

Microelectronics Dielectric Materials Polyimide Films

Gas Separation Membranes: Superior to Commercial Polyimides

Bio-based polyimides incorporating Tröger's Base (Bio-TBPI-1 and Bio-TBPI-2) synthesized from 4-methylphthalic anhydride-derived dianhydrides (MMDA and FDDA) demonstrated gas separation performance near the 2008 upper bound for H2/CH4, H2/N2, O2/N2, and CO2/CH4 gas pairs. Selectivities for Bio-TBPIs reached 48.7 for H2/CH4, 32.5 for H2/N2, and 35.6 for CO2/CH4, surpassing the performance of corresponding TB-based polyimides prepared from commercial dianhydrides [1].

Gas Separation Membranes Polyimide Materials Hydrogen Purification

Aromatization vs. Crosslinking in Thermoset End-Caps

Thermolysis studies of tetrahydrophthalic anhydride end caps ground with methylenedianiline in a 2:1 ratio revealed that both the commercially available 4-methyl analog and the 3-hydro analog undergo a transformation from monoimide to bisimide at lower temperatures, followed by competition between crosslinking and aromatization at elevated temperatures (204°C to 371°C). The 4-methyl substitution pattern influences the relative extent of aromatization versus crosslinking, which directly affects the thermal oxidative stability and frangibility of the cured polyimide [1].

Addition Polyimides Thermal Oxidative Stability Aerospace Materials

4-Methylphthalic Anhydride: Key Applications


Tailored Epoxy Cure Kinetics

In epoxy resin systems where cure speed must be accelerated without altering the base anhydride chemistry, 4-methylphthalic anhydride offers a reactivity advantage over the 3-methyl isomer [1]. Formulators can leverage this differential to fine-tune pot life and gel time in coatings, adhesives, and composite matrices. Procurement of 4-MPA rather than generic methylphthalic anhydride mixtures ensures consistent cure behavior and reproducible network architecture.

Microelectronic Dielectric Interlayers

For next-generation microprocessors and high-frequency communication devices, polyimide films with reduced dielectric constant and birefringence are essential to minimize signal delay and crosstalk. 4-Methylphthalic anhydride end-capped hyperbranched polyimides deliver these improvements relative to conventional linear polyimides [2]. Sourcing 4-MPA for polyimide synthesis enables access to this enhanced dielectric performance.

Hydrogen Separation & CO2 Capture Membranes

Polyimide membranes derived from 4-methylphthalic anhydride-based dianhydrides (MMDA, FDDA) exhibit H2/CH4 selectivity values approaching the 2008 upper bound, outperforming membranes prepared from commercial dianhydrides [3]. Industries focused on hydrogen purification, syngas processing, or post-combustion carbon capture should prioritize 4-MPA as a monomer building block for high-performance gas separation membranes.

Aerospace Polyimide End-Caps

Addition polyimides used in aerospace structures and engine components require end-caps that balance crosslinking density with aromatization to maximize thermal oxidative stability. The 4-methyl substitution pattern in tetrahydrophthalic anhydride end-caps uniquely modulates this balance compared to the 3-hydro analog [4]. Procurement of 4-MPA-derived end-caps supports the reproducible manufacture of polyimide composites with extended service life at elevated temperatures.

Technical Documentation Hub

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